7-Methylbenzofuran-3(2H)-one
Overview
Description
7-Methylbenzofuran-3(2H)-one is a benzofuran compound . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
Benzofuran compounds can be synthesized by a highly effective and straightforward method for the construction of 2,3-unsubstituted benzofurans and benzothiophenes by the intramolecular Friedel–Crafts reaction . This phosphoric acid-catalyzed method exhibits good functional group tolerance for both electron-withdrawing groups and electron-donating groups .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C9H8O .Chemical Reactions Analysis
The construction of benzofuran rings has been achieved through methods such as a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves a benzofuran ring constructed by proton quantum tunneling .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Novel Derivatives : Novel derivatives of 7-Methylbenzofuran-3(2H)-one have been synthesized, including oxadiazole derivatives, which showed variable absorption and fluorescence spectral characteristics in different solvents (Jiang et al., 2012).
- Catalytic Annulation : A synthetic route involving Rh(II)-catalyzed annulation has been developed for substituted 3-methylbenzofurans, showing the utility of this compound in complex chemical syntheses (Chen et al., 2015).
- Antimicrobial Applications : Some derivatives of 3-methylbenzofuran, closely related to this compound, have shown significant antimicrobial activity, indicating potential applications in developing new antimicrobial agents (Abdel‐Aziz et al., 2009).
Structural Analysis and Biological Activity
- Molecular Structure Analysis : Detailed molecular structure analysis using techniques like X-ray diffraction and DFT calculations has been conducted on similar compounds, providing insights into their potential applications in various scientific fields (Yılmaz et al., 2020).
- Quantum Chemical Calculations : Quantum chemical calculations and structural characterizations of related compounds have been carried out, contributing to a better understanding of their chemical properties and potential applications (Qiao et al., 2017).
- Green Chemistry Synthesis : Environmentally benign synthesis methods have been explored for isobenzofuran-1(3H)-ones, demonstrating the utility of this compound in green chemistry approaches (Mola et al., 2012).
Novel Syntheses and Potential Applications
- Artificial Intelligence in Synthesis : AI systems have been used to explore synthetic routes for bioactive benzofurans, showing the expanding role of technology in chemical synthesis and the potential for creating novel compounds (Takabatake et al., 2020).
- Hydrogen Bonding Studies : Studies on intermolecular hydrogen bonding in similar compounds, using techniques like DFT calculations, provide insights into their potential applications in materials science and drug design (Franca et al., 2016).
Development of New Compounds
- Synthesis of Key Intermediates : Efficient synthesis methods have been developed for intermediates of pharmaceutical compounds, demonstrating the role of this compound derivatives in medicinal chemistry (Li et al., 2017).
- Anti-Inflammatory Activity : Novel compounds based on benzofuran have been synthesized and tested for anti-inflammatory activity, indicating potential therapeutic applications (Osarodion, 2020).
Mechanism of Action
Future Directions
Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications in many aspects . They are considered potential natural drug lead compounds . Future research may focus on exploring their potential applications further and developing new synthesis methods.
Properties
IUPAC Name |
7-methyl-1-benzofuran-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c1-6-3-2-4-7-8(10)5-11-9(6)7/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRLLIMIJMRLFCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70217042 | |
Record name | 7-Methyl-3(2H)-benzofuranone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70217042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
669-04-5 | |
Record name | 7-Methyl-3(2H)-benzofuranone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=669-04-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Methyl-3(2H)-benzofuranone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000669045 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Methyl-3(2H)-benzofuranone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70217042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 7-Methylbenzofuran-3(2H)-one derivatives influence their antioxidant properties?
A: Studies utilizing cyclic voltammetry and DPPH radical scavenging assays have shown that the antioxidant activity of these compounds is primarily influenced by the number and position of hydroxyl groups within their molecular structure []. Compounds with a higher number of hydroxyl groups generally exhibit stronger antioxidant capabilities.
Q2: What are the potential applications of this compound in synthetic chemistry?
A: Research suggests that 4,6-dihydroxy-7-methylbenzofuran-3(2H)-one, a derivative of this compound, holds promise as a versatile building block in combinatorial chemistry []. This potential stems from the molecule's structure, allowing for diverse chemical modifications and the synthesis of a wider range of compounds with potentially valuable properties.
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